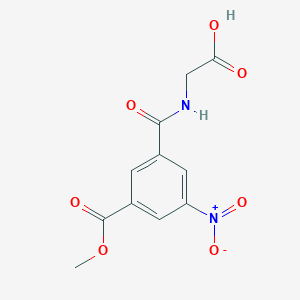










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8](Cl)=[O:9])=[O:4].CC(C)=O.[NH2:21][CH2:22][C:23]([OH:25])=[O:24].C(=O)(O)[O-].[Na+]>O>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([NH:21][CH2:22][C:23]([OH:25])=[O:24])=[O:9])=[O:4] |f:3.4|
|


|
Name
|
21
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0.825 mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
The first-obtained precipitate is gradually dissolved again after an additional three hours of agitation
|
|
Duration
|
3 h
|
|
Type
|
EXTRACTION
|
|
Details
|
Thereafter, the reaction mixture is extracted twice with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
the thus-precipitated oil is extracted repeatedly with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
after washing with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying with sodium sulfate
|
|
Type
|
ADDITION
|
|
Details
|
are mixed with a stoichiometric amount of dicyclohexylamine
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off from the precipitated dicyclohexylammonium salt (m.p. 204°-205° C. form chloroform/ether)
|
|
Type
|
WASH
|
|
Details
|
washed several times with ether
|
|
Type
|
WASH
|
|
Details
|
After washing the ethyl phases with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying with sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating under vacuum, 181.0 g
|
|
Type
|
CUSTOM
|
|
Details
|
of the above-identified compound is obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C=1C=C(C(=O)NCC(=O)O)C=C(C1)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |